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molecular formula C5H3F4N3O B8397955 2-Amino-4-fluoro-6-trifluoromethoxypyrimidine

2-Amino-4-fluoro-6-trifluoromethoxypyrimidine

Cat. No. B8397955
M. Wt: 197.09 g/mol
InChI Key: ITXBMHOQSSEJKJ-UHFFFAOYSA-N
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Patent
US05591694

Procedure details

8.7 g (0.51 mol) of gaseous ammonia were passed into a mixture of 51 g (0.255 mol) of 2,4-difluoro-6-trifluoromethoxypyrimidine in 200 ml of diethyl ether in the course of 1 hour at from -75° to -70° C. while stirring. Stirring was continued for a further 11/2 hours at -70° C. and for 1 hour at room temperature. The reaction mixture was evaporated down under reduced pressure, the residue was taken up in methylene chloride and the solution was extracted with water. After the organic phase had been dried, evaporated down and chromatographed over silica gel using 8:1 petroleum ether/ether, 38.1 g (75.6% of theory) of the title compound were obtained as colorless crystals of melting point 86°-89° C.
Quantity
8.7 g
Type
reactant
Reaction Step One
Name
2,4-difluoro-6-trifluoromethoxypyrimidine
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH3:1].F[C:3]1[N:8]=[C:7]([F:9])[CH:6]=[C:5]([O:10][C:11]([F:14])([F:13])[F:12])[N:4]=1>C(OCC)C>[NH2:1][C:3]1[N:8]=[C:7]([F:9])[CH:6]=[C:5]([O:10][C:11]([F:14])([F:13])[F:12])[N:4]=1

Inputs

Step One
Name
Quantity
8.7 g
Type
reactant
Smiles
N
Name
2,4-difluoro-6-trifluoromethoxypyrimidine
Quantity
51 g
Type
reactant
Smiles
FC1=NC(=CC(=N1)F)OC(F)(F)F
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at -70° C.
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated down under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with water
CUSTOM
Type
CUSTOM
Details
After the organic phase had been dried
CUSTOM
Type
CUSTOM
Details
evaporated down
CUSTOM
Type
CUSTOM
Details
chromatographed over silica gel using 8:1 petroleum ether/ether, 38.1 g (75.6% of theory) of the title compound
CUSTOM
Type
CUSTOM
Details
were obtained as colorless crystals of melting point 86°-89° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC1=NC(=CC(=N1)F)OC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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